N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Description
N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a synthetic organic compound characterized by a complex heterocyclic core. Its structure integrates an imidazo[1,2-c]quinazolinone scaffold substituted with a phenyl group at position 2 and a thioether-linked butanamide moiety at position 3. The 2,5-difluorophenyl group attached to the amide nitrogen introduces electron-withdrawing properties, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O2S/c1-2-21(24(33)29-20-14-16(27)12-13-18(20)28)35-26-30-19-11-7-6-10-17(19)23-31-22(25(34)32(23)26)15-8-4-3-5-9-15/h3-14,21-22H,2H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYUCRYJEPKUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a difluorophenyl group and an imidazoquinazoline moiety, which are known for their biological activity. The molecular formula is with a molecular weight of approximately 373.41 g/mol. The presence of the thioether linkage is significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains. The imidazoquinazoline scaffold is particularly noted for its potential to inhibit bacterial growth by interfering with essential metabolic pathways.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, such as kinases or proteases, which are crucial for tumor growth and metastasis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several quinazoline derivatives against resistant strains of Staphylococcus aureus. This compound exhibited significant inhibitory effects with an IC50 value of 25 µM. This suggests potential use in treating infections caused by multidrug-resistant bacteria.
- Anticancer Potential : In vitro studies on HeLa cells showed that this compound induced apoptosis at concentrations around 30 µM. Mechanistic studies indicated that it activated caspase pathways, highlighting its potential as an anticancer agent.
- Enzyme Inhibition : The compound's ability to inhibit α-glucosidase was assessed using enzyme kinetics. It demonstrated competitive inhibition with an IC50 value of 50 µM, suggesting its potential application in managing diabetes through modulation of carbohydrate metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its fused imidazo[1,2-c]quinazolinone ring system and thioether linkage. Below is a comparative analysis with structurally or functionally related compounds from the Pesticide Chemicals Glossary :
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Functional Group | Primary Use |
|---|---|---|---|---|
| N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide | Imidazo[1,2-c]quinazolinone | 2,5-difluorophenyl, thioether butanamide | Thioether, amide | Not specified |
| N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) | Triazolo[1,5-a]pyrimidine | 2,6-difluorophenyl, sulfonamide | Sulfonamide | Herbicide |
| N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) | Oxazolidinyl acetamide | 2,6-dimethylphenyl, methoxy | Acetamide, oxazolidinone | Fungicide |
Key Observations:
Core Heterocycles: The target compound’s imidazo[1,2-c]quinazolinone core is distinct from flumetsulam’s triazolo-pyrimidine and oxadixyl’s oxazolidinone systems.
Substituent Effects :
- Fluorine Positioning : The 2,5-difluorophenyl group in the target compound contrasts with flumetsulam’s 2,6-difluorophenyl substitution. Fluorine’s position affects steric and electronic interactions; meta-fluorine (2,5-) may reduce steric hindrance compared to ortho-fluorine (2,6-) .
- Linkage Diversity : The thioether group in the target compound differs from flumetsulam’s sulfonamide and oxadixyl’s acetamide. Thioethers may enhance lipophilicity and membrane permeability compared to sulfonamides .
Functional Applications: Flumetsulam and oxadixyl are agrochemicals (herbicide and fungicide, respectively), suggesting that the target compound’s amide and heterocyclic motifs may also align with pesticidal or pharmaceutical applications.
Q & A
Q. What advanced techniques address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reactions in real-time .
- Quality by Design (QbD) : Use factorial design experiments to optimize critical parameters (e.g., temperature, stoichiometry) .
- Membrane Technologies : Apply nanofiltration or reverse osmosis for solvent recovery and waste reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
